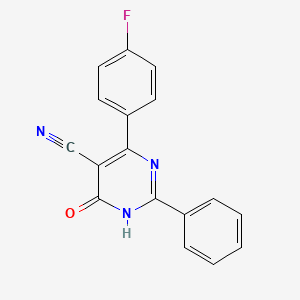

4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile

Beschreibung

Chemical Identity and Structural Features

This compound, bearing the Chemical Abstracts Service registry number 477853-95-5, represents a highly substituted pyrimidine derivative with distinctive structural characteristics. The compound possesses a molecular formula of C₁₇H₁₀FN₃O and exhibits a molecular weight of 291.28 grams per mole. The crystalline structure demonstrates exceptional thermal stability with a melting point of 330 degrees Celsius, indicating strong intermolecular interactions within the solid state.

The structural architecture of this compound encompasses a central pyrimidine ring system substituted with four distinct functional groups. The 4-position bears a 4-fluorophenyl substituent that introduces electron-withdrawing characteristics through the fluorine atom, while the 6-position contains a hydroxyl group capable of hydrogen bonding interactions. The 2-position features a phenyl ring that contributes to the overall aromatic character, and the 5-position incorporates a carbonitrile group that serves as both an electron-withdrawing substituent and a potential site for further chemical transformations.

The three-dimensional conformation of this compound exhibits intramolecular hydrogen bonding patterns that stabilize specific geometric arrangements. X-ray crystallographic studies of related pyrimidine Schiff bases reveal that intramolecular N–H∙∙∙N hydrogen bonds and intermolecular C–H∙∙∙F interactions play essential roles in determining the solid-state structure. These structural features contribute to the compound's unique physicochemical properties and influence its biological activity profiles.

| Chemical Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₇H₁₀FN₃O | |

| Molecular Weight | 291.28 g/mol | |

| Melting Point | 330°C | |

| Chemical Abstracts Service Number | 477853-95-5 | |

| Hazard Classification | Irritant |

Historical Context in Heterocyclic Chemistry Research

The development of this compound emerges from a rich historical foundation in pyrimidine chemistry that extends back to the nineteenth century. The term pyrimidine was first coined in 1884 by Pinner, who derived the name from a combination of pyridine and amidine due to structural similarities between these compounds. This nomenclature reflects the fundamental recognition of pyrimidines as six-membered heterocyclic compounds containing nitrogen atoms at positions 1 and 3 within the ring system.

The earliest investigations into pyrimidine chemistry began in 1818 when Brugnatelli isolated alloxan, identified as 5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione, through the oxidation of uric acid with nitric acid. This discovery represented the first isolation of a pyrimidine derivative and established the foundation for subsequent explorations into this heterocyclic system. The systematic study of pyrimidines commenced in earnest with Pinner's work in 1884, involving the condensation of ethyl acetoacetate with amidines to produce various pyrimidine derivatives.

The recognition of pyrimidines as fundamental building blocks in biological systems revolutionized understanding of their importance in nature. These heterocyclic compounds serve as essential components of nucleic acids, including cytosine, thymine, and uracil, which form the genetic basis for all living organisms. The ubiquitous presence of pyrimidine derivatives in biochemical processes, ranging from vitamins such as thiamine to various natural products and synthetic pharmaceuticals, underscores their central role in both natural and synthetic chemistry.

Contemporary research into pyrimidine derivatives has expanded significantly beyond the original biological contexts to encompass diverse applications in medicinal chemistry, materials science, and agricultural chemistry. The development of sophisticated synthetic methodologies has enabled the preparation of increasingly complex pyrimidine structures, including compounds like this compound that incorporate multiple functional groups designed to optimize specific properties and activities.

Significance in Pharmaceutical and Materials Science

This compound occupies a position of considerable importance within the landscape of pharmaceutical research due to its demonstrated biological activities and potential therapeutic applications. The compound belongs to a class of pyrimidine derivatives that have garnered significant attention for their diverse pharmacological properties, particularly in anticancer research where they exhibit potent activity against various malignancies. Research investigations have revealed that this compound and structurally related pyrimidine derivatives possess the ability to inhibit specific biological pathways involved in tumor growth and proliferation.

The anticancer potential of this compound stems from its capacity to interact with cellular targets involved in cancer cell signaling mechanisms. The presence of the fluorophenyl group enhances binding affinity through increased lipophilicity, while the pyrimidine core provides a scaffold for selective enzyme inhibition. Studies indicate that compounds of this structural class may function as kinase inhibitors, disrupting the enzymatic processes essential for cancer cell viability and leading to reduced tumor cell proliferation.

Beyond anticancer applications, this compound demonstrates significant potential in the development of cyclooxygenase-2 inhibitors, representing an important class of anti-inflammatory agents. Research on related pyrimidine-5-carbonitriles has identified compounds with substantial cyclooxygenase-2 inhibition capabilities, with some derivatives exhibiting inhibitory activities comparable to established pharmaceutical agents such as Celecoxib. These findings suggest that this compound may serve as a valuable lead compound for developing new anti-inflammatory therapeutics.

The compound's significance extends into materials science applications, where its unique electronic properties make it suitable for advanced material development. The combination of aromatic systems and electron-withdrawing groups provides favorable characteristics for organic semiconductor applications and photovoltaic device development. The rigid pyrimidine framework offers structural stability while the substituent groups can be modified to tune electronic properties for specific material science applications.

In agricultural chemistry, this compound serves as a key intermediate in formulating agrochemicals designed for effective pest control and crop yield enhancement. The compound's chemical stability and functional group diversity make it particularly valuable for developing selective pesticides that exhibit minimal environmental impact while maintaining high efficacy against target organisms.

Eigenschaften

IUPAC Name |

4-(4-fluorophenyl)-6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10FN3O/c18-13-8-6-11(7-9-13)15-14(10-19)17(22)21-16(20-15)12-4-2-1-3-5-12/h1-9H,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMSUJXULUWKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901153702 | |

| Record name | 4-(4-Fluorophenyl)-1,6-dihydro-6-oxo-2-phenyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477853-95-5 | |

| Record name | 4-(4-Fluorophenyl)-1,6-dihydro-6-oxo-2-phenyl-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477853-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenyl)-1,6-dihydro-6-oxo-2-phenyl-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901153702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of β-Dicarbonyl Derivatives with Urea or Its Analogues

One classical route involves the condensation of β-dicarbonyl compounds with urea derivatives, followed by cyclization to form the pyrimidine core.

β-Dicarbonyl compound + Urea → Pyrimidine derivative

- Reflux in solvents like ethanol or acetic acid.

- Catalysts such as ammonium salts or acids to facilitate cyclization.

- Simplicity and availability of starting materials.

- Moderate to high yields.

Reactions Using Malononitrile and Aromatic Aldehydes

This method involves a multi-component condensation of malononitrile with aromatic aldehydes and other heterocyclic precursors.

Malononitrile + Aromatic aldehyde + Ammonium acetate or urea → Pyrimidine derivative

- Reflux in ethanol or water.

- Catalysts like ammonium chloride or potassium carbonate.

- Reaction times typically range from 2 to 6 hours.

Direct Cyclization of Halogenated Precursors

Another approach involves starting from halogenated aromatic compounds, such as 4-chloropyrimidine derivatives, which undergo nucleophilic substitution and cyclization.

Halogenated pyrimidine + Phenyl derivatives → Target compound via nucleophilic substitution

- Reflux in ethanol or acetonitrile.

- Use of bases like potassium carbonate or sodium hydride.

- Reaction times vary from 4 to 20 hours.

Multi-step Synthesis via Nucleophilic Substitution and Cyclization

This approach involves:

- Synthesis of a pyrimidine core with suitable leaving groups.

- Substitution with fluorophenyl groups via nucleophilic aromatic substitution.

- Hydroxylation at the 6-position through oxidation or direct hydroxylation reactions.

- Use of strong bases or reducing agents.

- Refluxing in suitable solvents like DMF or DMSO.

- Oxidative steps often employ oxidants like hydrogen peroxide or tert-butyl hydroperoxide.

- Egyptian Journal of Chemistry reports methods for pyrimidine-5-carbonitrile derivatives via reflux with malononitrile and aromatic aldehydes, with yields up to 76%.

Representative Data Table of Preparation Methods

Research Findings Summary

- Eco-Friendly Multi-Component Reactions: Recent studies emphasize the use of green solvents and catalysts, achieving high yields with minimal environmental impact.

- Versatility of Precursors: The use of malononitrile and aromatic aldehydes remains predominant due to their availability and reactivity.

- Functional Group Compatibility: Nucleophilic substitution on halogenated pyrimidines allows for diverse substitutions, including fluorophenyl groups.

- Scalability: Methods involving reflux and simple catalysts are suitable for large-scale synthesis, aligning with industrial requirements.

Biologische Aktivität

4-(4-Fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects.

The compound is characterized by the following chemical structure:

Anticancer Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit potent anticancer properties. A study evaluated various pyrimidine derivatives against L1210 mouse leukemia cells, revealing significant growth inhibition with IC50 values in the nanomolar range. The mechanism of action is believed to involve the disruption of nucleotide synthesis pathways, leading to apoptosis in cancer cells .

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | L1210 Mouse Leukemia | <50 | Inhibition of nucleotide synthesis |

| Other Derivatives | Various | Varies | Induction of apoptosis |

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. Studies have shown that it can inhibit certain kinases involved in cancer cell proliferation. The enzyme inhibition profile suggests a potential role as a therapeutic agent in diseases where these kinases are overactive .

Table 2: Enzyme Inhibition Profile

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that the compound exhibits favorable absorption and distribution characteristics. Its metabolic stability is enhanced by the presence of the fluorophenyl group, which contributes to its bioavailability. Toxicological assessments indicate that it has a low toxicity profile in preliminary studies, making it a candidate for further development .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study 1 : A study involving xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups.

- Case Study 2 : In vitro studies using human cancer cell lines indicated that this compound not only inhibited cell growth but also induced cell cycle arrest and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations

Pyrimidinecarbonitriles exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Melting Points: 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile: 222°C 4-Amino-6-(4-bromophenyl)-2-phenyl-5-pyrimidinecarbonitrile: 235–238°C Target compound: Hydroxy and fluorophenyl groups likely lower melting points compared to amino-substituted analogs due to reduced crystallinity.

Solubility :

Key Research Findings

- Structural Planarity : Fluorophenyl and phenyl groups in the target compound contribute to a planar molecular core, similar to isostructural analogs in evidence 3, which aids in crystal packing and stability .

- Spectroscopic Data : IR and NMR spectra of related compounds (evidence 7) show characteristic -CN stretches (~2220 cm⁻¹) and aromatic proton resonances (δ 7.2–8.5 ppm), which are consistent across the pyrimidinecarbonitrile family .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-5-pyrimidinecarbonitrile?

A three-component synthesis under thermal aqueous conditions is a robust method for pyrimidinecarbonitriles. For example, derivatives with substituted aryl groups (e.g., 4-chlorophenyl, 4-bromophenyl) are synthesized via condensation of aldehydes, malononitrile, and thiourea derivatives at 80–100°C, yielding products with 70–90% efficiency . Key parameters include pH control (neutral to slightly basic) and reaction time (6–12 hours). Monitoring via TLC and purification via recrystallization (ethanol/water mixtures) are critical for isolating high-purity crystals.

Q. How can spectroscopic techniques (IR, NMR, MS) be utilized to confirm the structure of this compound?

- IR spectroscopy : A strong absorption band at ~2212 cm⁻¹ confirms the presence of the nitrile (-CN) group. Hydroxy (-OH) stretching appears as a broad peak near 3478 cm⁻¹ .

- NMR : In DMSO-d₆, the aromatic proton region (δ 7.3–8.4 ppm) integrates for 11 protons (fluorophenyl and phenyl substituents). The hydroxy proton may appear as a singlet at δ ~6.8 ppm (exchangeable with D₂O) .

- Mass spectrometry : The molecular ion peak (M⁺) at m/z 351 aligns with the molecular formula C₁₉H₁₄FN₃O₃. Fragment ions at m/z 258 (loss of -CN and -OH) and 199 (aryl group cleavage) validate the substituent arrangement .

Q. What crystallographic methods are employed to resolve the molecular structure of this compound?

Single-crystal X-ray diffraction reveals a triclinic crystal system (space group P1) with unit cell parameters a = 9.3898 Å, b = 9.9752 Å, c = 11.1324 Å, and angles α = 98.765°, β = 113.991°, γ = 109.520°. Intramolecular hydrogen bonds (N–H⋯O/N) stabilize the pyrimidine ring, while weak C–H⋯π interactions contribute to packing stability .

Advanced Research Questions

Q. How do substituents (e.g., fluoro, hydroxy) influence the electronic properties and stability of this pyrimidinecarbonitrile?

Electron-withdrawing groups (e.g., -F, -CN) reduce electron density on the pyrimidine ring, enhancing electrophilic substitution resistance. The 4-fluorophenyl group increases thermal stability (mp >200°C) compared to non-fluorinated analogs. Hydroxy (-OH) at position 6 facilitates hydrogen bonding, improving solubility in polar solvents like DMSO . Substituent effects are quantified via Hammett constants (σₚ values: -F = +0.06, -CN = +0.66) and correlated with reaction yields .

Q. How can contradictory data on hydrogen bonding patterns in related pyrimidine derivatives be resolved?

Comparative crystallographic analysis of polymorphs (e.g., N-(4-chlorophenyl) analogs) shows hydrogen bond geometry variations (N–H⋯N vs. N–H⋯O). For example, in some structures, the amine group participates in intermolecular bonds, while others exhibit intramolecular stabilization. Pairing XRD with DFT calculations (e.g., B3LYP/6-31G*) can model these interactions and reconcile discrepancies .

Q. What computational methods are suitable for modeling the electronic effects of the nitro group in derivatives like 4-(4-fluorophenyl)-5-nitro analogs?

Density Functional Theory (DFT) using Gaussian09 with basis sets (e.g., 6-311++G**) predicts nitro group orientation and charge distribution. Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) quantifies reactivity, while Natural Bond Orbital (NBO) calculations assess hyperconjugation effects (e.g., C–NO₂ → π* interactions) .

Q. How can biological activity studies (e.g., antimicrobial) be designed for this compound?

Structure-activity relationship (SAR) studies require synthesizing analogs with varied substituents (e.g., -Cl, -Br, -OCH₃). Testing against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria via broth microdilution (MIC values) identifies key pharmacophores. For instance, 4-chlorophenyl derivatives show MICs of 8–16 µg/mL, while fluorophenyl analogs exhibit reduced activity .

Q. What mechanistic insights explain the regioselectivity of substituent addition in pyrimidinecarbonitrile synthesis?

The reaction proceeds via a Knoevenagel condensation mechanism. Malononitrile acts as a nucleophile, attacking the aldehyde carbonyl to form an α,β-unsaturated intermediate. Thiourea derivatives then cyclize regioselectively at the C5 position due to steric and electronic effects from the 4-fluorophenyl group .

Q. How can the nitro group in 5-nitro analogs be stabilized during synthesis?

Nitration under controlled conditions (HNO₃/H₂SO₄ at 0–5°C) minimizes decomposition. Stabilizing agents like urea or sulfamic acid quench excess nitronium ions. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) removes byproducts .

Q. What advanced techniques optimize crystallization conditions for X-ray-quality crystals?

Slow evaporation from mixed solvents (e.g., DCM/hexane) at 4°C promotes ordered crystal growth. Seeding with microcrystals and adjusting supersaturation (via antisolvent addition) improve diffraction quality. For hygroscopic compounds, inert atmosphere handling (glovebox) prevents hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.